molecular formula C27H32N2O2 B5191078 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine

1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine

Cat. No.: B5191078
M. Wt: 416.6 g/mol
InChI Key: BKSRZWJKQHQOFA-UHFFFAOYSA-N
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Description

1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine is a complex organic compound that features a piperazine ring substituted with benzyloxy, methoxy, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.

    Substitution Reactions: The piperazine ring is then subjected to substitution reactions to introduce the benzyloxy, methoxy, and dimethylphenyl groups. This can be achieved through nucleophilic substitution reactions using appropriate halogenated precursors.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing automated purification systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert specific functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific substituents with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated precursors in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.

    Materials Science: It is explored for its use in the synthesis of advanced materials with specific electronic or optical properties.

    Biological Research: The compound is used as a tool to study biological pathways and molecular interactions in various cellular processes.

    Industrial Applications: It is investigated for its potential use in the production of specialty chemicals and intermediates for other complex molecules.

Mechanism of Action

The mechanism of action of 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,3-dimethylphenyl)piperidine
  • 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,3-dimethylphenyl)morpholine
  • 1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,3-dimethylphenyl)pyrazine

Uniqueness

1-[4-(benzyloxy)-3-methoxybenzyl]-4-(2,3-dimethylphenyl)piperazine is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different pharmacological activities, binding affinities, and reactivity profiles, making it a valuable compound for targeted research and applications.

Properties

IUPAC Name

1-(2,3-dimethylphenyl)-4-[(3-methoxy-4-phenylmethoxyphenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N2O2/c1-21-8-7-11-25(22(21)2)29-16-14-28(15-17-29)19-24-12-13-26(27(18-24)30-3)31-20-23-9-5-4-6-10-23/h4-13,18H,14-17,19-20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKSRZWJKQHQOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CC(=C(C=C3)OCC4=CC=CC=C4)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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